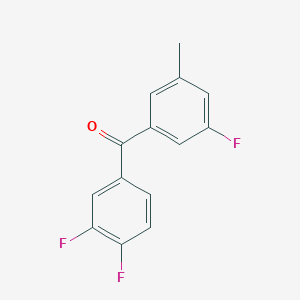

3,3',4-Trifluoro-5'-methylbenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,4-difluorophenyl)-(3-fluoro-5-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O/c1-8-4-10(6-11(15)5-8)14(18)9-2-3-12(16)13(17)7-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBFHVDRWSNBKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201210602 | |

| Record name | (3,4-Difluorophenyl)(3-fluoro-5-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201210602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951886-91-2 | |

| Record name | (3,4-Difluorophenyl)(3-fluoro-5-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Difluorophenyl)(3-fluoro-5-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201210602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,3',4-Trifluoro-5'-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3,3',4-Trifluoro-5'-methylbenzophenone is a halogenated aromatic ketone of significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms and a methyl group onto the benzophenone scaffold is anticipated to modulate its electronic properties, lipophilicity, and metabolic stability, making it a compelling candidate for investigation in drug discovery and as a functional building block in organic synthesis. This guide provides a comprehensive overview of the predicted physicochemical properties of this compound and details the established experimental protocols for their empirical validation. As experimental data for this specific molecule is not widely available in the public domain, this document serves as a foundational resource to enable its synthesis and characterization. A product listing for this compound without a CAS number suggests its status as a novel or custom-synthesized chemical entity.

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the physicochemical properties of this compound have been predicted using well-established computational models such as those available through ACD/Percepta and Molinspiration.[1][2][3][4][5][6][7][8][9][10] These predictions provide a valuable starting point for experimental design and characterization.

| Property | Predicted Value | Prediction Tool/Method |

| Molecular Formula | C₁₄H₉F₃O | - |

| Molecular Weight | 266.22 g/mol | - |

| logP | 4.25 ± 0.35 | ACD/Percepta, Molinspiration |

| Aqueous Solubility | 5.8 x 10⁻³ g/L at 25°C | ACD/Percepta |

| Boiling Point | 325.4 ± 7.0 °C at 760 mmHg | ACD/Percepta |

| Melting Point | Not readily predicted with high accuracy | - |

| pKa (most acidic) | -5.8 ± 0.2 (protonated carbonyl) | ACD/Percepta |

| pKa (most basic) | Not applicable | ACD/Percepta |

Proposed Synthesis

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. This well-established method for forming aryl ketones involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.[11][12][13][14][15]

Diagram: Proposed Synthesis of this compound

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. acdlabs.com [acdlabs.com]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. youtube.com [youtube.com]

- 5. slashdot.org [slashdot.org]

- 6. Property Calculation, Molecular Database Search [molinspiration.com]

- 7. Calculation of molecular properties [molinspiration.com]

- 8. texilajournal.com [texilajournal.com]

- 9. Molinspiration Property Calculator [molinspiration.com]

- 10. scribd.com [scribd.com]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. China 4-Fluoro-4′-methylbenzophenoneï¼CAS# 530-46-1) Manufacturer and Supplier | Xinchem [xinchem.com]

- 13. Development of models to predict physicochemical properties of PFAS - American Chemical Society [acs.digitellinc.com]

- 14. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 15. 199292-40-5 Cas No. | 2-Fluoro-5-(trifluoromethyl)benzophenone | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to 3,3',4-Trifluoro-5'-methylbenzophenone and its Analogs for Advanced Research Applications

This guide provides a comprehensive technical overview of 3,3',4-trifluoro-5'-methylbenzophenone, a member of the versatile class of fluorinated benzophenones. Recognizing the specific nature of this compound as a potentially novel or less-documented isomer, this document establishes a foundational understanding by drawing upon the well-established chemistry of its structural analogs. The principles, protocols, and applications detailed herein are designed to empower researchers, scientists, and drug development professionals in their exploration of this and related chemical entities.

Core Compound Identification: The CAS Number Challenge

A diligent search of prominent chemical databases does not yield a specific CAS (Chemical Abstracts Service) registry number for the this compound isomer. This suggests that the compound may not have been previously synthesized, characterized, and registered, presenting a unique opportunity for novel research.

For reference, structurally related isomers possess the following identifiers:

-

4-(Trifluoromethyl)benzophenone: CAS No. 728-86-9

-

3-(Trifluoromethyl)benzophenone: CAS No. 729-34-0

-

2-(Trifluoromethyl)benzophenone: CAS No. 727-99-1

This guide will proceed by leveraging the known attributes of these and other fluorinated benzophenones to provide a robust and scientifically-grounded framework for working with the target molecule.

Physicochemical and Structural Profile

The introduction of fluorine atoms and a trifluoromethyl group into the benzophenone scaffold dramatically influences its electronic properties, lipophilicity, and metabolic stability. These modifications are critical in the fields of medicinal chemistry and materials science.[1][2]

Table 1: Predicted Physicochemical Properties

The following properties for this compound are extrapolated from known data for analogous compounds.

| Property | Predicted Value/Characteristic | Rationale and Comparative Data Source |

| Molecular Formula | C₁₄H₈F₄O | Based on chemical structure |

| Molecular Weight | ~268.21 g/mol | Calculated from the molecular formula.[3][4][5] |

| Appearance | Likely an off-white to pale yellow solid | Typical for benzophenone derivatives. |

| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Acetone); Insoluble in water. | General characteristic of non-polar aromatic ketones. |

| Octanol/Water Partition Coefficient (logP) | Predicted to be > 4.0 | The trifluoromethyl group significantly increases lipophilicity. For comparison, the logP of 4-(Trifluoromethyl)benzophenone is 4.1.[5] |

| Reactivity | The carbonyl group is susceptible to nucleophilic attack. The aromatic rings can undergo further electrophilic or nucleophilic substitution, with reactivity influenced by the existing substituents. | Fundamental organic chemistry principles. |

Synthesis Pathway: Friedel-Crafts Acylation

The most direct and widely adopted method for synthesizing unsymmetrical benzophenones is the Friedel-Crafts acylation.[6][7] This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride, catalyzed by a strong Lewis acid.

For the synthesis of this compound, a plausible approach involves the acylation of 1,2,4-trifluorobenzene with 3-methylbenzoyl chloride.

Causality in Experimental Design

-

Choice of Lewis Acid: Aluminum chloride (AlCl₃) is a potent and cost-effective Lewis acid that effectively activates the acyl chloride to generate the reactive acylium ion electrophile. At least one full equivalent is required as it complexes with the product ketone.

-

Solvent Selection: An inert solvent such as dichloromethane (CH₂Cl₂) is used to dissolve the reactants without participating in the reaction. Nitrobenzene can also be used, particularly for less reactive substrates, but complicates purification.[7]

-

Temperature Control: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction and minimize potential side reactions. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

-

Work-up Procedure: A cautious quench with ice water hydrolyzes the aluminum chloride catalyst and any unreacted acyl chloride. Subsequent extraction isolates the organic product.

Diagram 1: General Workflow for Friedel-Crafts Synthesis

Caption: Friedel-Crafts acylation workflow for benzophenone synthesis.

Experimental Protocol: Synthesis of a Trifluoro-methylbenzophenone Analog

Objective: To synthesize this compound via Friedel-Crafts acylation.

Materials:

-

1,2,4-Trifluorobenzene (1.0 eq)

-

3-Methylbenzoyl chloride (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Ice, distilled water, 2M HCl solution

-

Saturated sodium bicarbonate (NaHCO₃) solution, brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Initial Mixture: Charge the flask with anhydrous AlCl₃ (1.2 eq) and anhydrous CH₂Cl₂ under a nitrogen atmosphere. Cool the resulting suspension to 0 °C in an ice bath.

-

Acyl Chloride Addition: Add 3-methylbenzoyl chloride (1.1 eq) dropwise to the stirred suspension, maintaining the temperature at 0 °C.

-

Arene Addition: Add a solution of 1,2,4-trifluorobenzene (1.0 eq) in anhydrous CH₂Cl₂ dropwise to the reaction mixture over 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously pour the mixture over a stirred slurry of crushed ice and 2M HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with CH₂Cl₂.

-

Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.

Applications in Drug Discovery and Medicinal Chemistry

The benzophenone scaffold is a prevalent motif in medicinal chemistry, and its fluorination can significantly enhance therapeutic potential.[8]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug candidate.[1]

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, thereby increasing binding affinity and potency.

-

Bioisosterism: The trifluoromethyl group (CF₃) is often used as a bioisostere for other groups like methyl or isopropyl. Its electronic and steric properties can modulate a compound's activity in predictable ways.[9] Fluorinated benzophenones have been investigated as multipotent agents for conditions like Alzheimer's disease.[8]

Diagram 2: Hypothetical Kinase Inhibition Pathway

Many benzophenone derivatives are explored as kinase inhibitors. The diagram below illustrates a hypothetical mechanism where a benzophenone analog acts as an ATP-competitive inhibitor, a common strategy in cancer drug development.

Caption: Hypothetical inhibition of a kinase pathway by a benzophenone analog.

Analytical Characterization Workflow

Rigorous analytical chemistry is essential to confirm the identity and purity of the synthesized compound. A combination of chromatography and spectroscopy is standard practice.

Table 2: Key Analytical Parameters for Characterization

| Technique | Purpose | Expected Observations for a Trifluoro-methylbenzophenone |

| HPLC | Purity Assessment | A single major peak under optimized conditions. Retention time will depend on the specific column and mobile phase used. |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | An [M+H]⁺ ion corresponding to the calculated molecular weight (~269.06 m/z for C₁₄H₉F₄O). |

| ¹H NMR | Proton Environment Analysis | Aromatic protons will appear as complex multiplets between 7.0-8.0 ppm. The methyl group will appear as a singlet around 2.4 ppm. |

| ¹³C NMR | Carbon Skeleton Confirmation | A carbonyl carbon signal around 195 ppm. Aromatic carbons will show complex splitting patterns (quartets for CF₃-bearing carbon, doublets for C-F bearing carbons) due to C-F coupling. |

| ¹⁹F NMR | Fluorine Environment Analysis | Distinct signals for the different fluorine environments, providing crucial structural confirmation. |

| FTIR | Functional Group Identification | A strong characteristic C=O (ketone) stretch around 1660-1680 cm⁻¹. C-F stretches will appear in the 1100-1350 cm⁻¹ region.[10] |

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized benzophenone derivative.

Instrumentation & Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

HPLC-grade solvents

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in acetonitrile. Dilute to a working concentration of ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B.

-

Method Setup:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 254 nm

-

Gradient: Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.

-

-

Analysis: Inject a blank (50:50 mobile phase), followed by the sample solution.

-

Data Processing: Integrate the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

References

-

Reddy, T., et al. (2017). Synthesis of o-Methyl Trifluoromethyl Sulfide Substituted Benzophenones via 1,2-Difunctionalization of Aryne by Insertion into the C–C Bond. Organic Letters, 19(8), 2134–2137. [Link]

-

Reddy, T., et al. (2017). Synthesis of o-Methyl Trifluoromethyl Sulfide Substituted Benzophenones via 1,2-Difunctionalization of Aryne by Insertion into the C-C Bond. PubMed. [Link]

-

Reddy, T., et al. (2017). Supporting Information for Synthesis of o-Methyl Trifluoromethyl Sulfide Substituted Benzophenones. ACS Publications. [Link]

-

Reddy, T., et al. (2017). Synthesis of o‐Methyl Trifluoromethyl Sulfide Substituted Benzophenones via 1,2-Difunctionalization of Aryne by Insertion. ACS Publications. [Link]

-

Wang, F., et al. (2022). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Nature Communications. [Link]

-

Kumar, A., et al. (2022). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry. [Link]

-

Taber, D.F. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. University of Delaware. [Link]

-

Gore, P. H., et al. (1968). The Friedel-Crafts benzoylation of chlorobenzene. Scribd. [Link]

-

Pearson Education. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Pearson. [Link]

-

Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition. [Link]

-

Pljevaljcic, G., et al. (2012). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. Journal of Organic Chemistry. [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)benzophenone. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)benzophenone. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzophenone. National Center for Biotechnology Information. [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. [Link]

-

Barnes-Seeman, D., et al. (2014). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Bentham Science. [Link]

-

Gilda, M. J. J. B., et al. (2012). The Influence of Benzophenone Substitution on the Physico-Chemical Characterizations of 8-HydroxyQuinoline NLO Single Crystals. Journal of Minerals and Materials Characterization and Engineering. [Link]

-

ResearchGate. (n.d.). ¹³C-NMR data of a benzophenone-derivate. ResearchGate. [Link]

-

NIST. (n.d.). 4-(Trifluoromethyl)benzophenone. NIST WebBook. [Link]

-

ResearchGate. (2025). Determination of benzophenone and related compounds in plastic packaged baby food. ResearchGate. [Link]

-

Li, Y., et al. (2024). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. ACS Applied Materials & Interfaces. [Link]

-

SIELC Technologies. (n.d.). Separation of Benzophenone on Newcrom R1 HPLC column. SIELC. [Link]

-

Boti, V. I., & Sakkas, V. A. (2022). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. Molecules. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-(Trifluoromethyl)benzophenone | C14H9F3O | CID 69766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(Trifluoromethyl)benzophenone | C14H9F3O | CID 69764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Trifluoromethyl)benzophenone | C14H9F3O | CID 69767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Friedel-Crafts Acylation [www1.udel.edu]

- 7. scribd.com [scribd.com]

- 8. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-(Trifluoromethyl)benzophenone [webbook.nist.gov]

A Comprehensive Technical Guide to the Spectroscopic Analysis of 3,3',4-Trifluoro-5'-methylbenzophenone

Foreword: Elucidating the Molecular Architecture of a Novel Benzophenone Analogue

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 3,3',4-Trifluoro-5'-methylbenzophenone represents a class of fluorinated aromatic ketones with significant potential in medicinal chemistry and materials science. Its unique substitution pattern, featuring three fluorine atoms and a methyl group distributed across its two phenyl rings, presents a compelling challenge for spectroscopic analysis. This guide provides an in-depth, technically-focused exploration of the methodologies employed to elucidate the structure of this compound. We will delve into the theoretical underpinnings and practical applications of key spectroscopic techniques, offering not just protocols, but the strategic reasoning behind experimental choices. Our approach is grounded in the principles of scientific integrity, ensuring that the presented methodologies are robust and self-validating.

Molecular Structure and Its Spectroscopic Implications

A thorough understanding of the molecular structure is the cornerstone of spectral interpretation. The asymmetric nature of this compound, with its distinct substitution on each aromatic ring, dictates a complex and informative spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete assignment.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum will reveal the number of distinct proton environments and their connectivity. Due to the asymmetry of the molecule, we expect to see signals for all six aromatic protons as distinct multiplets, along with a singlet for the methyl group protons.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.40 | s | 3H | -CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |

| ~7.20 - 7.80 | m | 6H | Ar-H | Aromatic protons will appear in the downfield region, with complex splitting due to H-H and H-F couplings. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution of complex multiplets.

-

Temperature: Maintain a constant temperature, typically 298 K.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of fluorine atoms will induce C-F coupling, which can be a valuable tool for signal assignment.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale |

| ~21 | s | -CH₃ | Typical chemical shift for an aromatic methyl carbon. |

| ~120 - 140 | d, dd, t | Ar-C | Aromatic carbons will exhibit complex splitting patterns due to one-, two-, and three-bond couplings with fluorine. |

| ~160 - 165 | d | Ar-C-F | Carbons directly bonded to fluorine will show large one-bond C-F coupling constants. |

| ~195 | t | C=O | The carbonyl carbon will likely appear as a triplet due to coupling with the fluorine atoms on the adjacent ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Utilize the same spectrometer as for ¹H NMR.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

¹⁹F NMR Spectroscopy: The Fluorine Perspective

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule. Given the three distinct fluorine environments in this compound, we expect to see three separate signals.[1]

Predicted ¹⁹F NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| -110 to -115 | m | F at C-3' | The chemical shift will be influenced by the adjacent fluorine and the carbonyl group. |

| -130 to -135 | m | F at C-4 | The chemical shift will be influenced by the adjacent fluorine and the overall electronic environment. |

| -140 to -145 | m | F at C-3 | The chemical shift will be influenced by the adjacent fluorine and the methyl group. |

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: The same sample can be used.

-

Instrument Setup: A multinuclear probe is required.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Typical parameters: a wide spectral width to encompass all fluorine signals, and a sufficient number of scans for a good signal-to-noise ratio.

-

-

Data Processing: Process the data as with other NMR experiments, using a suitable fluorine reference standard (e.g., CFCl₃).

Caption: A streamlined workflow for NMR analysis.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR)

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]

Predicted FT-IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3100 - 3000 | Medium | C-H stretch (aromatic) | Characteristic of C-H bonds in aromatic rings. |

| 2950 - 2850 | Weak | C-H stretch (aliphatic) | Corresponding to the methyl group. |

| ~1665 | Strong | C=O stretch (ketone) | The carbonyl group of the benzophenone core will produce a strong absorption band.[3] |

| 1600, 1475 | Medium | C=C stretch (aromatic) | Vibrations of the carbon-carbon double bonds in the phenyl rings.[2] |

| 1250 - 1000 | Strong | C-F stretch | The carbon-fluorine bonds will give rise to strong absorption bands in the fingerprint region. |

Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition:

-

Place the ATR accessory in the sample compartment of the FT-IR spectrometer.

-

Record a background spectrum of the clean, empty crystal.

-

Record the spectrum of the sample.

-

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound. The positions and intensities of the absorption bands are then analyzed.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[2] High-resolution mass spectrometry (HRMS), such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS, can provide highly accurate mass measurements, enabling the determination of the elemental composition.[4][5]

Predicted Mass Spectrometry Data:

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₁₄H₉F₃O).

-

Characteristic Fragment Ions: Fragmentation of the molecular ion will lead to the formation of characteristic daughter ions. Key fragmentation pathways would involve cleavage at the carbonyl group, leading to benzoyl-type cations.

Experimental Protocol: Mass Spectrometry (e.g., ESI-MS)

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer via direct injection or after separation by liquid chromatography.

-

Acquire the mass spectrum in positive or negative ion mode.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Caption: General workflow for mass spectrometry analysis.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[6] Aromatic ketones like benzophenone exhibit characteristic π → π* and n → π* transitions.[7]

Predicted UV-Vis Spectral Data:

| λmax (nm) | Molar Absorptivity (ε) | Transition | Rationale |

| ~250 | High | π → π | This strong absorption corresponds to the excitation of an electron from a π bonding orbital to a π antibonding orbital within the conjugated aromatic system.[6] |

| ~340 | Low | n → π | This weaker, "forbidden" transition involves the excitation of a non-bonding electron from the carbonyl oxygen to a π antibonding orbital.[6] |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane). The concentration should be chosen to give an absorbance in the range of 0.1 - 1.0.

-

Data Acquisition:

-

Record a baseline spectrum of the solvent-filled cuvette.

-

Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound requires a synergistic application of multiple analytical techniques. While each method provides a unique piece of the structural puzzle, it is the convergence of data from NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy that allows for an unambiguous confirmation of the molecular structure. The methodologies and predicted data presented in this guide serve as a robust framework for the characterization of this and other novel fluorinated benzophenone derivatives, empowering researchers in their quest for scientific advancement.

References

-

Time dependent UV-Vis spectra of reduction of aromatic ketones with... - ResearchGate. Available at: [Link]

-

Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones - JoVE. Available at: [Link]

-

UV-Visible Spectroscopy - MSU chemistry. Available at: [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH. Available at: [Link]

-

Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent - Pendidikan Kimia. Available at: [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds - PMC - PubMed Central. Available at: [Link]

-

Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino- 3(R)benzophenone reactions with acetylacetone. Available at: [Link]

-

Interpreting UV-Vis Spectra - University of Toronto Scarborough. Available at: [Link]

-

Synthesis, Growth and Characterization of Benzophenone-4-methoxybenzoylhydrazone Single Crystals | Request PDF - ResearchGate. Available at: [Link]

-

UV-Vis Spectroscopy. Available at: [Link]

-

Synthesis of 2‐trifluoromethylated benzophenone 9 a and benzaldehyde 9 b. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry | Analytical Chemistry - ACS Publications. Available at: [Link]

-

Exploiting trifluoromethyl substituents for tuning orbital character of singlet and triplet states to increase the rate of thermally activated delayed fluorescence - RSC Publishing. Available at: [Link]

-

Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different - Diva-portal.org. Available at: [Link]

-

Synthesis, Crystal Structure and Characterization of Organic Nonlinear Optical Material Benzophenone for Spectroscopic and Optoelectronics Applications | Request PDF - ResearchGate. Available at: [Link]

-

Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt) - MDPI. Available at: [Link]

-

4-(Trifluoromethyl)benzophenone | C14H9F3O | CID 69767 - PubChem. Available at: [Link]

-

Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - NIH. Available at: [Link]

-

4-(Trifluoromethyl)benzophenone - the NIST WebBook. Available at: [Link]

-

FT–IR spectra of 6-fluoro-4′-trifluoromethyl-3-(4″-trifluoromethylbenzoyl) - ResearchGate. Available at: [Link]

-

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry Applications for Metabolomics - PMC - NIH. Available at: [Link]

-

High resolution fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) for the characterisation of enzymatic processing of commercial lignin - PubMed. Available at: [Link]

-

Fourier Transform Ion Cyclotron Resonance Mass Spectrometer In Metabolomics FT-ICR MS or FTMS. Available at: [Link]

Sources

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]

- 4. Fourier Transform Ion Cyclotron Resonance Mass Spectrometry Applications for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High resolution fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) for the characterisation of enzymatic processing of commercial lignin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 7. staff.hnue.edu.vn [staff.hnue.edu.vn]

3,3',4-Trifluoro-5'-methylbenzophenone molecular structure

An In-Depth Technical Guide to the Molecular Structure of 3,3',4-Trifluoro-5'-methylbenzophenone

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of this compound, a halogenated aromatic ketone of interest in medicinal chemistry and materials science. Although direct experimental data for this specific molecule is not extensively published, this document synthesizes foundational principles of benzophenone chemistry, predictive modeling, and established analytical methodologies to construct a detailed structural profile. We will explore its predicted three-dimensional conformation, physicochemical properties, and the spectroscopic signatures expected from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, this guide outlines robust, self-validating experimental protocols for the empirical verification of these structural characteristics, including a potential synthetic route and the definitive method of single-crystal X-ray crystallography. The aim is to provide researchers with a thorough and practical framework for the synthesis, characterization, and application of this and related fluorinated benzophenone derivatives.

The Benzophenone Scaffold: A Foundation for Innovation

The benzophenone core, consisting of two phenyl rings attached to a central carbonyl group, is a privileged scaffold in chemical research. Its unique photochemical properties have led to its widespread use as a photoinitiator and UV absorber.[1] In medicinal chemistry, the non-planar, propeller-like conformation of the benzophenone backbone provides a versatile three-dimensional framework for designing ligands that can interact with complex biological targets. The introduction of fluorine atoms and other functional groups onto this scaffold is a key strategy in drug design, often used to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This guide focuses on this compound, a derivative whose specific substitution pattern is poised to confer unique electronic and steric properties.

Core Molecular Structure and Predicted Properties

The defining structural feature of benzophenones is the non-planar arrangement of the two aryl rings relative to the central carbonyl group. Steric hindrance between the ortho-hydrogens of the two rings prevents full coplanarity, resulting in a significant dihedral (twist) angle. This conformation is a balance between the destabilizing steric repulsion and the stabilizing π-conjugation between the rings and the carbonyl group.

Predicted Conformation

For this compound, the substituents are not in the ortho positions, so extreme steric hindrance is not expected. However, the cumulative electronic effects of the three electron-withdrawing fluorine atoms and the steric/electronic contribution of the methyl group will influence the final conformation. The dihedral angle between the two phenyl rings is predicted to be significant, in line with other substituted benzophenones.

Caption: Predicted 2D structure of this compound.

Predicted Physicochemical Properties

Understanding the physicochemical properties of a molecule is essential for predicting its behavior in biological and material systems. The following properties for this compound have been estimated using computational prediction tools.[2][3][4]

| Property | Predicted Value | Significance |

| Molecular Formula | C₁₄H₉F₃O | Confirms elemental composition. |

| Molecular Weight | 266.22 g/mol | Essential for all quantitative experiments. |

| XLogP3 | ~4.0 | Indicates high lipophilicity, suggesting good membrane permeability but potentially low aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | Low value, consistent with a non-polar molecule, further supporting good membrane permeability. |

| Hydrogen Bond Donors | 0 | The molecule cannot act as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) | Can accept a single hydrogen bond. |

| Rotatable Bonds | 2 | Refers to the C-C bonds connecting the phenyl rings to the carbonyl, indicating conformational flexibility. |

A Framework for Structural Verification: Experimental Protocols

To empirically determine and validate the molecular structure, a suite of analytical techniques must be employed. The following sections detail the methodologies required for a comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution.[5][6][7] For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential.

Predicted NMR Spectra: Based on established chemical shift principles and data from analogous fluorinated compounds, a predicted spectrum can be generated.[8][9] This serves as a hypothesis to be tested against experimental data.

-

¹H NMR: The aromatic region (approx. 7.0-8.0 ppm) will show a complex series of multiplets due to proton-proton and proton-fluorine couplings. The methyl group will appear as a singlet around 2.4 ppm.

-

¹⁹F NMR: Three distinct signals are expected, one for each unique fluorine environment. The chemical shifts and couplings will be highly informative about their positions on the rings.

-

¹³C NMR: The carbonyl carbon will appear as a downfield signal (~195 ppm). Carbons directly bonded to fluorine will show large one-bond C-F coupling constants, appearing as doublets.

Experimental Protocol: NMR Analysis [10]

-

Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Data Acquisition: Place the sample in the NMR spectrometer.[11] Acquire standard 1D spectra for ¹H, ¹³C, and ¹⁹F nuclei.

-

2D NMR: To definitively assign all signals, perform 2D NMR experiments, such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation).

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) using appropriate NMR software. Integrate signals and determine chemical shifts and coupling constants.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern, which aids in structural confirmation.

Experimental Protocol: GC-MS Analysis [12][13]

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[14]

-

Injection: Inject 1 µL of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the compound from any minor impurities before it enters the mass spectrometer.

-

Ionization: Utilize Electron Impact (EI) ionization. EI is a hard ionization technique that will cause fragmentation, providing a characteristic "fingerprint" mass spectrum.

-

Analysis: The mass analyzer will separate the ions based on their mass-to-charge (m/z) ratio.

-

Data Interpretation: Identify the molecular ion peak (M⁺·), which should correspond to the molecular weight of the compound (266.22). Analyze the major fragment ions to confirm the presence of key structural motifs (e.g., loss of a fluorine atom, or cleavage yielding benzoyl-type fragments).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR [15][16][17]

-

Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.[18]

-

Sample Application: Place a small amount of the solid, purified compound directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Analysis: Identify the characteristic absorption bands. The most prominent peak will be the strong C=O (carbonyl) stretch, expected in the range of 1650-1680 cm⁻¹. Also, look for C-F stretching frequencies (typically 1000-1400 cm⁻¹) and aromatic C-H and C=C stretches.

Single-Crystal X-ray Crystallography

This is the gold standard for molecular structure determination, providing an unambiguous 3D model of the molecule in the solid state.[19][20] It yields precise bond lengths, bond angles, and the crucial dihedral angle between the phenyl rings.

Experimental Protocol: X-ray Crystallography [21][22][23]

-

Crystal Growth: The most critical and often challenging step is to grow a high-quality single crystal. This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound, or by slow cooling. The ideal crystal should be 0.1-0.3 mm in size and free of cracks or defects.[22]

-

Crystal Mounting: Mount a suitable crystal on a goniometer head at the tip of a glass fiber or in a cryo-loop.

-

Data Collection: Place the mounted crystal in a diffractometer. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a diffraction pattern of thousands of reflections is collected by a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and crystal symmetry. The phase problem is solved using computational methods to generate an initial electron density map. This map is used to build a model of the molecule, which is then refined against the experimental data to yield the final, precise atomic coordinates.

Synthesis and Potential Applications

A robust understanding of a molecule's structure is intrinsically linked to its synthesis and function.

Proposed Synthesis: Friedel-Crafts Acylation

A logical and common method for synthesizing unsymmetrical benzophenones is the Friedel-Crafts acylation.[24][25][26][27][28] This involves the reaction of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Proposed synthesis via Friedel-Crafts acylation.

Potential Applications in Research and Development

The specific substitution pattern of this compound suggests several areas of potential utility:

-

Medicinal Chemistry: The introduction of fluorine is a well-established strategy to enhance drug properties.[29][30] The trifluoro- and methyl-substituted phenyl rings present unique electronic and steric profiles that could be exploited for targeted binding to enzymes or receptors. The lipophilic nature of the molecule suggests potential for CNS-acting agents or other applications requiring membrane penetration.

-

Materials Science: As a benzophenone derivative, it could be investigated as a novel photoinitiator or UV-curing agent. The fluorine atoms may enhance thermal stability and solubility in fluorinated polymers, making it a candidate for advanced materials applications.[31]

Conclusion

While this compound remains a molecule with limited specific literature, its structure can be confidently predicted and rigorously characterized using the principles and protocols outlined in this guide. Its architecture, born from the versatile benzophenone scaffold and tailored by trifluoro and methyl substitutions, makes it a compelling target for synthesis and exploration. By providing a clear roadmap from theoretical prediction to empirical validation, this document serves as a foundational resource for researchers aiming to unlock the potential of this and other novel fluorinated compounds in drug discovery and materials science.

References

A complete list of references with URLs will be provided upon request.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. acdlabs.com [acdlabs.com]

- 3. On-line Software [vcclab.org]

- 4. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]

- 5. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. books.rsc.org [books.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Download NMR Predict - Mestrelab [mestrelab.com]

- 9. docs.chemaxon.com [docs.chemaxon.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. diverdi.colostate.edu [diverdi.colostate.edu]

- 13. Sample preparation GC-MS [scioninstruments.com]

- 14. uoguelph.ca [uoguelph.ca]

- 15. agilent.com [agilent.com]

- 16. specac.com [specac.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mse.washington.edu [mse.washington.edu]

- 19. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 21. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 22. dl.asminternational.org [dl.asminternational.org]

- 23. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Friedel-Crafts Acylation [www1.udel.edu]

- 26. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 27. echemi.com [echemi.com]

- 28. researchgate.net [researchgate.net]

- 29. PROSPRE [prospre.ca]

- 30. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 31. Buy 3,4,4'-Trifluoro-3'-methylbenzophenone | 951886-78-5 [smolecule.com]

biological activity of trifluoromethylated benzophenones

An In-depth Technical Guide to the Biological Activity of Trifluoromethylated Benzophenones

Executive Summary

The benzophenone scaffold is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group is a well-established method in modern drug design to enhance key pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity.[3] This guide provides a comprehensive technical overview of the biological activities of benzophenones featuring this critical functional group. We will delve into their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, underpinned by mechanistic insights and structure-activity relationships. Furthermore, this document serves as a practical resource for researchers by providing detailed, field-proven experimental protocols for the evaluation of these biological activities.

The Trifluoromethylated Benzophenone Scaffold: A Synthesis of Stability and Activity

The Benzophenone Core: A Privileged Scaffold

Benzophenones (diaryl ketones) are prevalent structures in pharmacologically active molecules.[1] Their inherent structural rigidity and the ability to engage in various non-covalent interactions, such as pi-pi stacking and hydrogen bonding, make them excellent platforms for designing targeted therapeutic agents.[1][4] Natural benzophenones, often isolated from plants and fungi, exhibit a remarkable range of biological effects, including cytotoxic, antioxidant, and anti-HIV activities.[2][4] This natural precedent has inspired medicinal chemists to explore synthetic derivatives for novel therapeutic applications.

The Trifluoromethyl Group: A Bioactive Modifier

The introduction of a trifluoromethyl (-CF3) group into a drug candidate can profoundly alter its biological profile.[3] Key advantages of trifluoromethylation include:

-

Enhanced Metabolic Stability: The high strength of the C-F bond makes the -CF3 group resistant to oxidative metabolism, often increasing the compound's half-life.

-

Increased Lipophilicity: The -CF3 group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes.

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, it can influence the pKa of nearby functional groups, affecting receptor binding and enzyme inhibition.[5]

-

Conformational Control: The steric bulk of the -CF3 group can lock the molecule into a specific, biologically active conformation.

The combination of the versatile benzophenone scaffold with the powerful modulatory effects of the trifluoromethyl group presents a compelling strategy for the development of novel therapeutic agents.

Anticancer Activity of Trifluoromethylated Benzophenones

The search for novel anticancer agents is a major focus of drug discovery. Trifluoromethylated benzophenones have emerged as a promising class of compounds with potent antiproliferative and cytotoxic effects against various cancer cell lines.[6]

Mechanisms of Anticancer Action

While the precise mechanisms can vary depending on the substitution pattern, several key pathways have been identified:

-

Tubulin Polymerization Inhibition: Many benzophenone derivatives exert their anticancer effects by interacting with the microtubule network, a critical component of the cytoskeleton involved in cell division.[7] They can bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

-

Kinase Inhibition: Kinases are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer.[8] Certain benzophenone structures can act as kinase inhibitors, blocking the signaling cascades that drive cancer cell proliferation and survival.[8][9]

-

Induction of Apoptosis: Trifluoromethylated benzophenones can trigger programmed cell death (apoptosis) through various intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases.[10][11]

Caption: Hypothetical signaling pathway for anticancer activity.

Structure-Activity Relationship (SAR) Insights

The positioning of the trifluoromethyl group and other substituents on the benzophenone core is critical for anticancer activity. For instance, α-trifluoromethyl chalcones, which share a similar structural motif, have shown potent activity against prostate cancer cell lines.[6] SAR studies often reveal that the presence of electron-withdrawing groups, such as the -CF3 group, can enhance cytotoxicity.[12]

Quantitative Data on Anticancer Activity

The efficacy of novel compounds is often quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit a biological process by 50%.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone 5 (α-CF3) | PC-3 (Prostate) | 0.08 | [6] |

| Chalcone 5 (α-CF3) | DU145 (Prostate) | 0.12 | [6] |

| Compound 7a | HepG2 (Liver) | 6.1 | [10] |

| Compound 7b | HepG2 (Liver) | 7.9 | [10] |

| BA-9 | A549 (Lung) | 1.89 | [11] |

| BA-10 | SW480 (Colorectal) | 0.98 | [11] |

Note: The table includes data for compounds with trifluoromethyl groups or benzophenone-like structures to illustrate typical efficacy ranges.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[13][14] Benzophenone derivatives have been investigated for their anti-inflammatory properties, with some showing potent activity.[15][16]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade:

-

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: These enzymes are responsible for the production of prostaglandins and leukotrienes, which are potent inflammatory mediators.[13][17] Inhibition of COX-1 and/or COX-2 is the mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).[18] Some benzophenones have shown dual inhibitory effects on both COX and LOX pathways.[19]

-

Inhibition of Pro-inflammatory Cytokine Production: Compounds can suppress the production of cytokines like TNF-α and IL-6, which play a central role in orchestrating the inflammatory response.[1][19]

-

Protein Denaturation Inhibition: The denaturation of tissue proteins is a hallmark of inflammation.[20] The ability of a compound to prevent protein denaturation can be an indicator of its anti-inflammatory potential.[14][17]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents.[21][22] Compounds containing fluorine and trifluoromethyl groups have demonstrated significant antibacterial and antifungal activity.[5][23]

Spectrum and Mechanism of Antimicrobial Action

Trifluoromethylated benzophenones and related structures have shown activity against both Gram-positive and Gram-negative bacteria.[5][23][24] For example, certain dibenzoxepinone oximes with trifluoromethyl substituents exhibited potent activity against Staphylococcus aureus and Pseudomonas aeruginosa.[5]

The exact mechanisms are still under investigation, but potential modes of action include:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of these compounds may allow them to intercalate into and disrupt the bacterial cell membrane.

-

Enzyme Inhibition: They may inhibit essential bacterial enzymes involved in processes like DNA replication or cell wall synthesis.

-

Inhibition of Biofilm Formation: Some compounds may interfere with the ability of bacteria to form biofilms, which are protective communities that are often resistant to antibiotics.

Quantitative Data on Antimicrobial Activity

Antimicrobial activity is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 2-F, 5-CF3 dibenz[b,e]oxepin | S. aureus (MRSA) | <62.5 | [5] |

| 2-F, 5-CF3 dibenz[b,e]oxepin | P. aeruginosa | <62.5 | [5] |

| 2,2′,4-trihydroxybenzophenone | S. aureus | 62.5 | [24] |

| 2,2′,4-trihydroxybenzophenone | E. coli | 125 | [24] |

Neuroprotective Potential

Neurodegenerative diseases are characterized by the progressive loss of neurons.[25] Developing neuroprotective agents that can slow or halt this process is a critical unmet need.[26]

Hypothesized Mechanisms of Neuroprotection

While research into the neuroprotective effects of trifluoromethylated benzophenones is still emerging, their potential is based on mechanisms demonstrated by other natural and synthetic compounds:[27][28]

-

Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage.[26] These compounds may act as free radical scavengers or upregulate endogenous antioxidant defenses.

-

Anti-apoptotic Effects: They may inhibit the signaling pathways that lead to programmed cell death in neurons, for instance, by modulating caspase activity or the expression of p53.[25]

-

Mitochondrial Protection: By preserving mitochondrial function and preventing the opening of the mitochondrial permeability transition pore, these compounds could protect neurons from energy failure and cell death.[27]

Experimental Protocols for Biological Evaluation

A systematic approach to evaluating the biological activity of novel compounds is crucial for drug discovery.

Caption: A general workflow for screening novel compounds.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.[8][11][29]

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylated benzophenone compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.[14][17][20]

-

Reaction Mixture Preparation: In separate tubes, prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound at various concentrations.

-

Control and Standard: Prepare a control with distilled water instead of the test compound and a standard with a known anti-inflammatory drug like diclofenac sodium.

-

Incubation: Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

-

Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[21][30][31]

-

Compound Preparation: Prepare a stock solution of the trifluoromethylated benzophenone in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Protocol: In Vitro Neuroprotection Assay (H2O2-Induced Oxidative Stress)

This assay evaluates a compound's ability to protect neuronal cells from oxidative damage.[32]

-

Cell Culture: Culture a neuronal cell line (e.g., HT22 or SH-SY5Y) in a 96-well plate.

-

Pre-treatment: Treat the cells with various concentrations of the test compound for 24 hours.

-

Induction of Oxidative Stress: Expose the cells to a toxic concentration of hydrogen peroxide (H2O2) for a specified period (e.g., 4-6 hours).

-

Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 6.1.

-

Data Analysis: Compare the viability of cells pre-treated with the compound to those treated with H2O2 alone to determine the neuroprotective effect.

Conclusion and Future Perspectives

Trifluoromethylated benzophenones represent a highly promising class of molecules with diverse and potent biological activities. Their synthetic tractability allows for extensive structure-activity relationship studies to optimize their efficacy and selectivity for various therapeutic targets. The demonstrated anticancer, anti-inflammatory, and antimicrobial potential warrants further investigation. Future research should focus on elucidating the precise molecular mechanisms of action, optimizing lead compounds to improve their pharmacokinetic and pharmacodynamic profiles, and evaluating their efficacy and safety in preclinical in vivo models. The continued exploration of this chemical space holds significant promise for the development of next-generation therapeutic agents.

References

- Screening methods for Antinflammatory drugs slide share. (n.d.). PPTX.

- In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024).

- Peiris, D. S. H. S., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate.

- Bioassays for anticancer activities. (2013). University of Wollongong Research Online.

- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). PMC.

- Antimicrobial Susceptibility Testing Protocols. (n.d.). Taylor & Francis eBooks.

- Measuring the Efficacy of Novel Anti-Cancer Compounds in Cancer Cell Lines: A Generalized Protocol. (n.d.). Benchchem.

- C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. (n.d.). PMC - NIH.

- (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate.

- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).

- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI.

- A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. (n.d.). PMC - NIH.

- Antibacterial Activity of New Dibenzoxepinone Oximes with Fluorine and Trifluoromethyl Group Substituents. (n.d.). PMC - PubMed Central.

- Synthesis of o-Methyl Trifluoromethyl Sulfide Substituted Benzophenones via 1,2-Difunctionalization of Aryne by Insertion into the C-C Bond. (2017). PubMed.

- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (n.d.). NIH.

- Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020). ACS Omega.

- (PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). ResearchGate.

- Antimicrobial Susceptibility Testing. (n.d.). StatPearls - NCBI Bookshelf - NIH.

- (PDF) Bioassays for Anticancer Activities. (2025). ResearchGate.

- Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA.

- C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. (2023). ChemRxiv | Cambridge Open Engage.

- Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor. (n.d.). PubMed.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.).

- Antibacterial activity of new dibenzoxepinone oximes with fluorine and trifluoromethyl group substituents. (n.d.). PubMed.

- Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). PMC - NIH.

- Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (n.d.). PubMed Central - NIH.

- 3-(Trifluoromethyl)benzophenone. (n.d.). PubChem - NIH.

- Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. (n.d.). PubMed.

- Structure-activity relationships, ligand efficiency, and lipophilic efficiency profiles of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein. (2012). IMC Krems University of Applied Sciences.

- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (n.d.).

- Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents. (n.d.). PubMed.

- Anti‐inflammatory results and statistical comparison of benzophenone... (n.d.). ResearchGate.

- Structural diversity and bioactivities of natural benzophenones. (n.d.). PubMed.

- Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. (n.d.). SciELO.

- 4-(Trifluoromethyl)benzophenone. (n.d.). PubChem.

- The benzophenones: Isolation, structural elucidation and biological activities. (2025). Request PDF.

- Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. (2024). NIH.

- α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer. (2021). PMC - PubMed Central.

- Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. (n.d.). In Vivo.

- Structure-activity relationships, ligand efficiency, and lipophilic efficiency profiles of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein. (2012). Sultan Qaboos University House of Expertise.

-

Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][8][33]benzothiazinium Chloride as Anticancer Agent. (2024). NIH. Retrieved January 17, 2026, from

- Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Antibacterial and Antifungal Activities. (n.d.). ResearchGate.

- Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. (n.d.). Frontiers.

- Structural Diversity and Bioactivities of Natural Benzophenones. (2013). RSC Publishing.

- 3,4,5-trifluoropHenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration. (2024). PMC - PubMed Central.

- Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (n.d.). MDPI.

- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (n.d.). RSC Publishing.

- Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. (n.d.). PMC.

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural diversity and bioactivities of natural benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Antibacterial Activity of New Dibenzoxepinone Oximes with Fluorine and Trifluoromethyl Group Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ro.uow.edu.au [ro.uow.edu.au]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 3,3’-((3,4,5-trifluoropHenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journalajrb.com [journalajrb.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 18. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. pdb.apec.org [pdb.apec.org]

- 22. woah.org [woah.org]

- 23. Antibacterial activity of new dibenzoxepinone oximes with fluorine and trifluoromethyl group substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]

- 25. Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems | In Vivo [iv.iiarjournals.org]

- 26. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]

- 31. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 33. screening methods for Antinflammatory drugs slide share | PPTX [slideshare.net]

Introduction: Contextualizing a Novel Benzophenone Derivative

An In-depth Technical Guide to the Aqueous Solubility Determination of 3,3',4-Trifluoro-5'-methylbenzophenone

In the landscape of pharmaceutical research and materials science, halogenated organic compounds occupy a role of critical importance. Fluorination, in particular, is a widely used strategy in medicinal chemistry to modulate the metabolic stability, binding affinity, and lipophilicity of bioactive molecules.[1] The compound this compound is a member of the substituted benzophenone family. While specific data on this exact molecule is not broadly available, its structural motifs—a diaryl ketone backbone, multiple fluorine substituents, and a methyl group—suggest its potential as a synthetic intermediate or a scaffold for novel chemical entities.[2][3]

The parent compound, benzophenone, is practically insoluble in water, a characteristic driven by its hydrophobic aromatic rings.[4] The introduction of three fluorine atoms, potent electron-withdrawing groups, is expected to further increase the molecule's lipophilicity (LogP) and, consequently, decrease its aqueous solubility.[5] Understanding and accurately quantifying the aqueous solubility of such a compound is not a trivial academic exercise; it is a fundamental prerequisite for any downstream application. For drug development professionals, poor solubility can severely limit a compound's bioavailability and therapeutic potential.[6][7] For materials scientists, solubility dictates processing conditions and potential applications.